molecular formula C8H12N2O4S2 B8495106 3-(Propylsulfonyl)pyridine-2-sulfonamide

3-(Propylsulfonyl)pyridine-2-sulfonamide

Cat. No. B8495106
M. Wt: 264.3 g/mol
InChI Key: KNZKSDBZWCMHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylsulfonyl)pyridine-2-sulfonamide is a useful research compound. Its molecular formula is C8H12N2O4S2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Propylsulfonyl)pyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Propylsulfonyl)pyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

3-propylsulfonylpyridine-2-sulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-2-6-15(11,12)7-4-3-5-10-8(7)16(9,13)14/h3-5H,2,6H2,1H3,(H2,9,13,14)

InChI Key

KNZKSDBZWCMHFX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 8.8 g (0.029 mol) of the product from Example 3 in 400 mls methylene chloride cooled to -5°, under nitrogen, was added 6.6 g (0.038 mol) of 3-chloroperbenzoic acid and stirred at room temperature for 20 hours. The reaction mixture was poured into water and extracted with methylene chloride. The organic layers were combined and washed with saturated sodium bisulfite and brine, dried over magnesium sulfate, and evaporated to a solid mixture which was washed with hexanes to afford a white solid. The solid was dissolved and stirred in 150 mls trifluoroacetic acid for 72 hours. The solution was evaporated and triturated with ether to afford 5.3 g (46%) white solid: m.p. 153°-157°; NMR (CDCl3, 200 MHz) 1.06 (3H, t, J=7 Hz), 1.8 (2H, m), 3.7 (2H, m) 5.8 (NH2), 7.8 (1H, m), 8.6 (1H, m), 8.95 (1H, m); IR (nujol) 3390, 3180, 1360, 1310, 1175, 1150 cm-1.
Name
product
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
46%

Synthesis routes and methods II

Procedure details

To a stirred solution of 8.8 g (0.029 mol) of the product from Example 3 in. 400 mls methylene chloride cooled to -5e, under nitrogen, was added 6.6 g (0.038 mol) of 3-chloroperbenzoic acid and stirred at room temperature for 20 hours. The reaction mixture was poured into water and extracted with methylene chloride. The organic layers were combined and washed with saturated sodium bisulfite and brine, dried over magnesium sulfate, and evaporated to a solid mixture which was washed with hexanes to afford a white solid. The solid was dissolved and stirred in 150 mls trifluoroacetic acid for 72 hours. The solution was evaporated and triturated with ether to afford 5.3 g (46%) white solid: m.p. 153-157° ; NMR (CDCl3, 200 MHz) 1.06 (3H, t, J=7 Hz), 1.8 (2H, m), 3.7 (2H, m) 5.8 (NH2), 7.8 (1H, m), 8.6 (1H, m), 8.95 (1H, m); IR (nujol) 3390, 3180, 1360, 1310, 1175, 1150 cm-1.
Name
product
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.